(4-methoxyphenyl) butanoate
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Overview
Description
Butyric acid, p-methoxyphenyl ester: is an organic compound with the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.2271 g/mol . . This ester is formed from butyric acid and p-methoxyphenol and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of butyric acid, p-methoxyphenyl ester typically involves the esterification of butyric acid with p-methoxyphenol. This reaction is catalyzed by a mineral acid such as sulfuric acid. The general reaction is as follows:
Butyric Acid+p-Methoxyphenol→Butyric Acid, p-Methoxyphenyl Ester+Water
The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods: Industrial production of butyric acid, p-methoxyphenyl ester follows similar principles but on a larger scale. The use of continuous reactors and efficient separation techniques such as distillation or extraction ensures high yield and purity of the ester .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: Butyric acid and p-methoxyphenol.
Reduction: p-Methoxyphenyl butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: Butyric acid, p-methoxyphenyl ester is used as an intermediate in organic synthesis. It serves as a precursor for the synthesis of more complex molecules .
Biology and Medicine: Research has explored its potential in drug delivery systems due to its ability to form esters with various pharmacologically active compounds .
Industry: In the fragrance industry, it is used to impart fruity and floral notes to perfumes and flavorings .
Mechanism of Action
The mechanism of action of butyric acid, p-methoxyphenyl ester involves its hydrolysis to release butyric acid and p-methoxyphenol. Butyric acid is known to inhibit histone deacetylases, leading to changes in gene expression . This can affect various cellular processes, including cell differentiation and apoptosis.
Comparison with Similar Compounds
Ethyl butyrate: Similar ester with a fruity odor, used in flavorings.
Methyl butyrate: Another ester with a pleasant smell, used in perfumes.
Butyric acid, 4-methoxyphenyl ester: An isomer with similar properties.
Uniqueness: Butyric acid, p-methoxyphenyl ester is unique due to the presence of the p-methoxyphenyl group, which imparts specific chemical and physical properties, making it suitable for specialized applications in synthesis and industry .
Properties
CAS No. |
14617-95-9 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(4-methoxyphenyl) butanoate |
InChI |
InChI=1S/C11H14O3/c1-3-4-11(12)14-10-7-5-9(13-2)6-8-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
NMHGWSBHBWGJNC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OC1=CC=C(C=C1)OC |
Canonical SMILES |
CCCC(=O)OC1=CC=C(C=C1)OC |
14617-95-9 | |
Origin of Product |
United States |
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